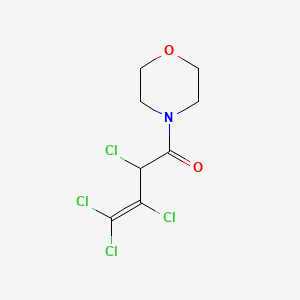
Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- is a chemical compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with the chemical formula C₄H₉NO
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- typically involves the reaction of morpholine with a chlorinated butenone derivative. The process can be summarized as follows:
Starting Materials: Morpholine and 2,3,4,4-tetrachloro-1-oxo-3-butenyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions.
Catalysts: A base such as triethylamine is often used to facilitate the reaction.
Procedure: The chlorinated butenone derivative is added dropwise to a solution of morpholine and the base in the solvent. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to improve efficiency.
化学反应分析
Types of Reactions
Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms in the butenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the morpholine derivative.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
科学研究应用
Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism by which Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Morpholine, 4-(1-oxo-2-butenyl)-: Similar structure but lacks the chlorine atoms.
Morpholine, 4-(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl-: Contains a hydroxyphenyl group instead of the tetrachlorobutenyl group.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Contains a thiadiazole ring instead of the butenyl group.
Uniqueness
The presence of the 2,3,4,4-tetrachloro-1-oxo-3-butenyl group in Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- imparts unique chemical properties, such as increased reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
13178-31-9 |
|---|---|
分子式 |
C8H9Cl4NO2 |
分子量 |
293.0 g/mol |
IUPAC 名称 |
2,3,4,4-tetrachloro-1-morpholin-4-ylbut-3-en-1-one |
InChI |
InChI=1S/C8H9Cl4NO2/c9-5(7(11)12)6(10)8(14)13-1-3-15-4-2-13/h6H,1-4H2 |
InChI 键 |
CIQLKIDQXGHLJD-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)C(C(=C(Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
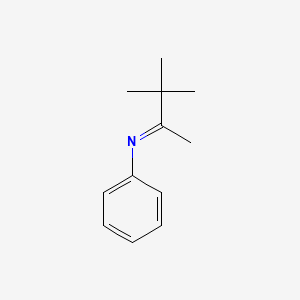
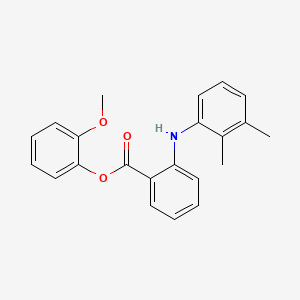
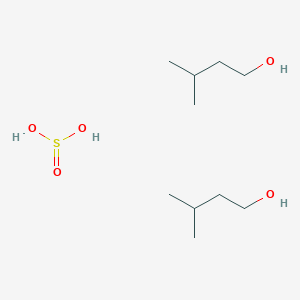
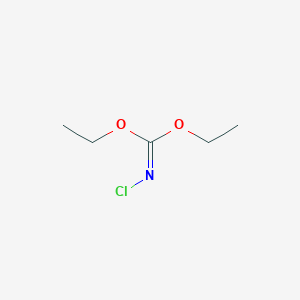
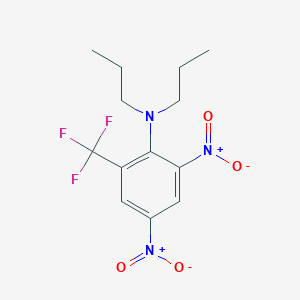
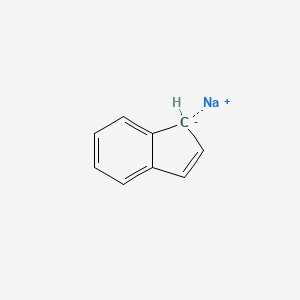
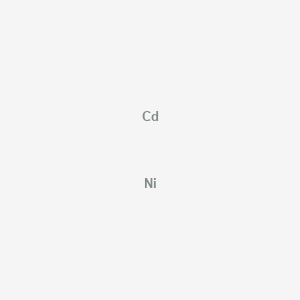
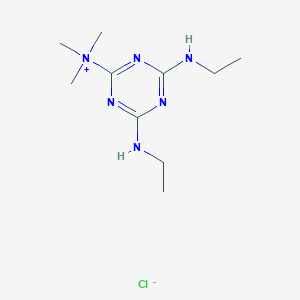
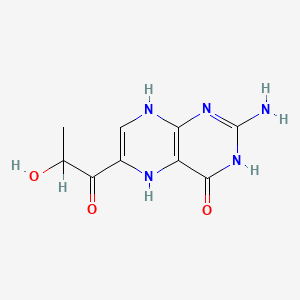
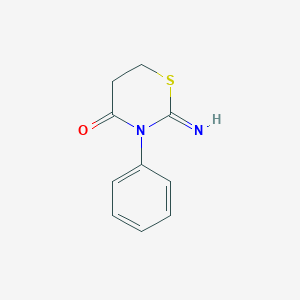
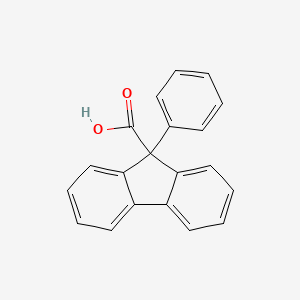
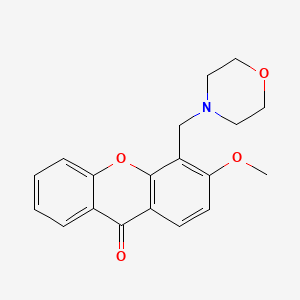
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
